6-Bromo-5-fluoro-1H-indole-3-carboxylic acid solubility in DMSO and methanol
6-Bromo-5-fluoro-1H-indole-3-carboxylic acid solubility in DMSO and methanol
An In-depth Technical Guide to the Solubility of 6-Bromo-5-fluoro-1H-indole-3-carboxylic Acid in DMSO and Methanol
Introduction
6-Bromo-5-fluoro-1H-indole-3-carboxylic acid is a halogenated indole derivative that serves as a crucial building block in medicinal chemistry and organic synthesis. The indole scaffold is a privileged structure found in numerous biologically active compounds and pharmaceuticals.[1][2] The solubility of such a compound is a critical physicochemical parameter that dictates its utility in various applications, from reaction kinetics in synthesis to bioavailability in drug development. Understanding its behavior in common laboratory solvents is paramount for researchers.
This guide provides a detailed examination of the solubility of 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid in two ubiquitous solvents: dimethyl sulfoxide (DMSO), a polar aprotic solvent, and methanol, a polar protic solvent. As a senior application scientist, the following analysis synthesizes theoretical chemical principles with practical, field-proven methodologies to provide a comprehensive resource for scientists and drug development professionals.
Physicochemical Profile of the Analyte
A foundational understanding of the molecule's properties is essential before delving into its solubility characteristics.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrFNO₂ | [3] |
| Molecular Weight | 258.05 g/mol | [3] |
| Physical Form | Light green powder | [3] |
| CAS Number | 1360931-06-1 | [3] |
Figure 1: Structure of 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid
Solubility in Dimethyl Sulfoxide (DMSO)
DMSO is a highly polar, aprotic solvent renowned for its exceptional ability to dissolve a wide array of organic compounds, making it a solvent of choice for compound storage and high-throughput screening.[4][5][6]
Theoretical Analysis of Solubility
The high predicted solubility of 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid in DMSO is governed by favorable intermolecular interactions:
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Hydrogen Bonding: The molecule possesses two strong hydrogen bond donors: the carboxylic acid proton (-COOH) and the indole N-H proton. The sulfoxide group (S=O) in DMSO is a powerful hydrogen bond acceptor. This primary interaction is the main driver of solubility.
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Dipole-Dipole Interactions: Both the analyte and DMSO are highly polar molecules. The carbonyl group (C=O), C-F, and C-Br bonds in the indole derivative, along with the S=O bond in DMSO, create significant dipole moments that lead to strong attractive forces.
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London Dispersion Forces: The aromatic rings of the indole structure and the methyl groups of DMSO contribute to van der Waals forces, further aiding the solvation process.
Given these factors, the energy released from the formation of these strong solute-solvent interactions is expected to overcome the crystal lattice energy of the solid compound, leading to good solubility.
Figure 2: Key intermolecular interactions with DMSO.
Quantitative Solubility Data
Experimental Protocol: Kinetic Solubility Determination in DMSO
This protocol provides a robust method for determining the maximum kinetic solubility of the compound in DMSO at room temperature.[4] This is a self-validating system as the final concentration measurement via a calibrated analytical method confirms the result.
1. Preparation of Supersaturated Solution: a. Accurately weigh approximately 5-10 mg of 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid into a 2 mL microcentrifuge tube. b. Add a small, precise volume of anhydrous DMSO (e.g., 100 µL). Use of anhydrous DMSO is critical as moisture can reduce the solubility of some compounds.[8] c. Vortex the mixture vigorously for 5-10 minutes. d. If the compound dissolves completely, add small, pre-weighed increments of the compound, vortexing after each addition, until a solid precipitate is clearly visible, indicating supersaturation.
2. Equilibration: a. Incubate the sealed tube at a constant temperature (e.g., 25 °C) for 24 hours on a shaker or rotator. This step is crucial to ensure the system reaches thermodynamic equilibrium.
3. Separation of Undissolved Solid: a. Centrifuge the tube at high speed (e.g., 14,000-16,000 x g) for 15 minutes to pellet all undissolved solid material.
4. Sample Preparation and Analysis: a. Carefully aspirate a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet. b. Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the chosen analytical method. c. Determine the concentration of the compound in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy method against a standard curve.
5. Calculation: a. Back-calculate the original concentration in the DMSO supernatant, accounting for the dilution factor. This value represents the kinetic solubility.
Solubility in Methanol
Methanol is a polar, protic solvent commonly used in organic synthesis, chromatography, and as a solvent for various analytical techniques.
Theoretical Analysis of Solubility
The solubility of 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid in methanol is also expected to be favorable, driven by strong intermolecular forces:
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Hydrogen Bonding: This is the most significant interaction. The compound can act as a hydrogen bond donor (from -COOH and N-H) to the oxygen atom of methanol. Conversely, methanol's hydroxyl group (-OH) can donate a hydrogen bond to the carbonyl oxygen (C=O) of the carboxylic acid. This dual donor/acceptor capability creates a robust hydrogen-bonding network.
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Dipole-Dipole Interactions: Similar to DMSO, the polar nature of both molecules facilitates strong dipole-dipole attractions.
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"Like Dissolves Like": The principle of "like dissolves like" is well-illustrated here. Both the solute and solvent have polar functional groups (-COOH, -OH, N-H) and non-polar regions (aromatic ring, methyl group), allowing for effective solvation.
While both DMSO and methanol are excellent solvents for this compound, the protic nature of methanol allows it to act as both a hydrogen bond donor and acceptor, which can lead to a more complex solvation shell compared to the aprotic DMSO.
Figure 4: General workflow for solubility determination.
Comparative Analysis and Practical Considerations
| Feature | Dimethyl Sulfoxide (DMSO) | Methanol |
| Solvent Type | Polar, Aprotic | Polar, Protic |
| Primary Interaction | Strong H-bond acceptor | H-bond donor and acceptor |
| Predicted Solubility | High | High |
| Common Use Case | Stock solutions for biological assays, NMR | Synthesis, purification, chromatography |
| Key Consideration | Hygroscopic; can be cytotoxic or interfere with assays at >0.5% v/v. | Volatile; flammable. |
Expert Insights for Researchers:
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Choice of Solvent: For creating concentrated stock solutions for long-term storage and use in biological screening, anhydrous DMSO is the industry standard due to its superior solvating power for a diverse range of compounds. [4][6]Methanol is often preferred for chemical reactions where a protic solvent is required or for purification steps like recrystallization.
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Method Validation: The accuracy of any solubility determination is entirely dependent on the analytical method used for quantification. It is imperative to have a validated, sensitive, and linear method (e.g., HPLC-UV) to ensure trustworthy results.
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Kinetic vs. Thermodynamic Solubility: The DMSO protocol described provides a kinetic solubility value, which is often sufficient for screening purposes. The shake-flask method with methanol provides the equilibrium (thermodynamic) solubility, which is a more fundamental physicochemical constant. [9]The choice of method should align with the intended application of the data.
Conclusion
6-Bromo-5-fluoro-1H-indole-3-carboxylic acid is predicted to have high solubility in both DMSO and methanol. This is attributable to its molecular structure, which features potent hydrogen bond donating groups (-COOH, N-H) and a polarizable aromatic system capable of engaging in strong intermolecular forces with both polar aprotic (DMSO) and polar protic (methanol) solvents. While theoretical analysis provides a strong directional forecast, this guide underscores the absolute necessity of rigorous, experimental validation. The provided protocols offer a robust framework for obtaining reliable, publication-quality solubility data, empowering researchers to utilize this versatile chemical building block with confidence and precision.
References
- Exploring the World of Indole: Synthesis, Chemistry and Biofunctions - Safrole. (n.d.).
- 6-Bromo-5-fluoroindole. (n.d.). PubChem.
- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- 6-Bromo-1H-indole-3-carboxylic acid. (n.d.). PubChem.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- experiment 1 determination of solubility class. (n.d.).
- Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. (n.d.). Benchchem.
- 6-Bromo-1H-indole-4-carboxylic acid Properties. (n.d.). EPA.
-
6-Bromo-1H-indole-3-carboxylic acid. (2012). Acta Crystallographica Section E: Crystallographic Communications, E68, o1019. Retrieved from [Link]
- 6-Fluoro-1H-indole-3-carboxylic acid. (n.d.). National Center for Biotechnology Information.
-
Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5133-5135. Retrieved from [Link]
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
-
Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (2023). Molecules, 28(15), 5786. Retrieved from [Link]
- LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. (2025). Chemistry LibreTexts.
- 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid. (n.d.). Sigma-Aldrich.
-
Zhao, J., & Wang, Y. (2012). 6-Bromo-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1019. Retrieved from [Link]
- methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate. (n.d.). Fluorochem.
-
Fekri, L. Z., Nikpassand, M., Mostaghim, S., & Marvi, O. (2021). Synthesis of 3-Substituted Indoles Using Deep Eutectic Solvent and Ultrasound. Organic Preparations and Procedures International, 53(3), 273-279. Retrieved from [Link]
- Compound solubility measurements for early drug discovery. (2022). Computational Chemistry.
- Process of preparing purified aqueous indole solution. (1992). U.S. Patent No. 5,085,991.
-
Do, Q. T., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. International Journal of Molecular Sciences, 22(11), 5778. Retrieved from [Link]
-
Indole. (n.d.). In Wikipedia. Retrieved from [Link]
- 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid. (n.d.). BLDpharm.
-
In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. (2009). Journal of Chemical Information and Modeling, 49(3), 683-690. Retrieved from [Link]
- 6-Fluoro-1H-indole-3-carboxylic acid (1 x 5 g). (n.d.). Reagentia.
- 5-bromo-6-fluoro-1-methyl-1H-indole-3-carboxylic acid. (n.d.). Advanced ChemBlocks.
-
New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. (2023). Molecules, 28(7), 3183. Retrieved from [Link]
Sources
- 1. safrole.com [safrole.com]
- 2. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-bromo-5-fluoro-1H-indole-3-carboxylic acid | 1360931-06-1 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. asianpubs.org [asianpubs.org]
